molecular formula C20H27N3O5 B2548252 Phenyl 4-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1324707-71-2

Phenyl 4-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)acetamido)methyl)piperidine-1-carboxylate

Cat. No. B2548252
CAS RN: 1324707-71-2
M. Wt: 389.452
InChI Key: XXSFCGHCRZGIGV-UHFFFAOYSA-N
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Description

The compound contains a phenyl group, a piperidine ring, and a tetrahydrofuran ring, which are common structures in many biologically active compounds . The presence of these groups could potentially contribute to the compound’s biological activity.


Molecular Structure Analysis

The compound’s structure includes several functional groups that could be involved in its interactions with biological targets. The piperidine ring, for example, is a common feature in many drugs and is known to interact with biological targets through a variety of mechanisms .

Scientific Research Applications

Oxindole Synthesis and Medicinal Chemistry

One significant application involves the synthesis of oxindoles via palladium-catalyzed CH functionalization, employing a methodology that aligns with both Buchwald's and Hartwig's approaches. This process is crucial for medicinal chemistry, particularly for synthesizing serine palmitoyl transferase enzyme inhibitors, which have implications in treating various diseases (Magano, Kiser, Shine, & Chen, 2014).

Microwave-Assisted Synthesis of Heterocycles

The compound has also been utilized in the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation. These derivatives are of interest due to their potential biological activities, showcasing the compound's versatility in facilitating the rapid synthesis of complex heterocyclic structures (Abdalha, El-Regal, El-Kassaby, & Ali, 2011).

Analgesic Compound Synthesis

In pharmaceutical research, this compound serves as a precursor in the synthesis of potent analgesics. Research has identified various derivatives of 4-arylamino-4-piperdinecarboxylic acids as starting materials for creating alpha-amino esters, ethers, and ketones, leading to the development of analgesics significantly more potent than morphine, indicating its importance in pain management research (Van Daele et al., 1976).

Surface Modification and Interfacial Bonding

The chemical serves in modifying carbon fiber surfaces to introduce primary and secondary amine groups. This modification enhances the reactivity of carbon fibers in composite materials, demonstrating the compound's role in advancing materials science and engineering (Pittman et al., 1997).

Antibacterial Applications

Research into N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown moderate to high antibacterial activity. This finding underscores the compound's potential in developing new antibacterial agents, highlighting its contribution to combating microbial resistance (Khalid et al., 2016).

properties

IUPAC Name

phenyl 4-[[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-18(19(25)22-14-17-7-4-12-27-17)21-13-15-8-10-23(11-9-15)20(26)28-16-5-2-1-3-6-16/h1-3,5-6,15,17H,4,7-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSFCGHCRZGIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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